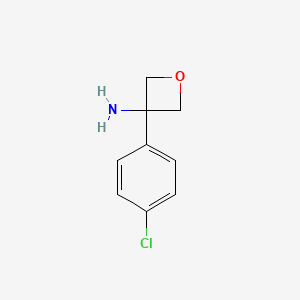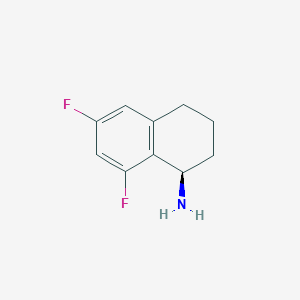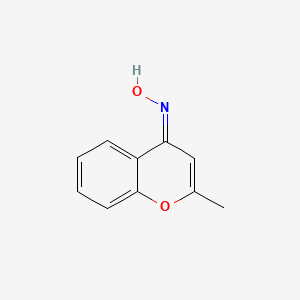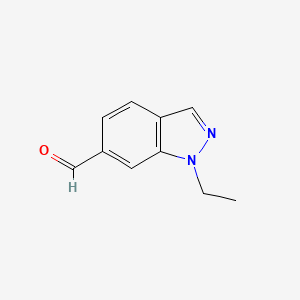![molecular formula C8H10BNO3 B11912059 [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy-C-methylcarbonimidoyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the phenylboronic acid with an appropriate hydroxylamine derivative under controlled conditions to introduce the hydroxy-C-methylcarbonimidoyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-C-methylcarbonimidoyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxy-C-methylcarbonimidoyl group to its amine counterpart.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Chemistry:
Synthetic Reagent: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Catalysis: Acts as a ligand in catalytic systems for various organic transformations.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acid groups.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: Utilized in the development of diagnostic tools due to its ability to form stable complexes with biomolecules.
Industry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Agriculture: Explored for its potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The hydroxy-C-methylcarbonimidoyl group may also participate in hydrogen bonding or other interactions that enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the hydroxy-C-methylcarbonimidoyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of the hydroxy-C-methylcarbonimidoyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Features a formyl group, which alters its chemical behavior compared to [4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid.
Uniqueness: The presence of the hydroxy-C-methylcarbonimidoyl group in this compound provides unique reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H10BNO3 |
|---|---|
Poids moléculaire |
178.98 g/mol |
Nom IUPAC |
[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6- |
Clé InChI |
IXSCFSAPALJOFA-POHAHGRESA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)/C(=N\O)/C)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C(=NO)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)



![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)
